(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide
Description
Properties
IUPAC Name |
[(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrrol-2-yl]methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S2/c16-8-12-11-5-1-2-6-13(11)22-14(12)20-7-3-4-10(20)9-18-19-15(17)21/h3-4,7,9H,1-2,5-6H2,(H3,17,19,21)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFZEWRFDKATDT-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=CC=C3C=NNC(=S)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=CC=C3/C=N/NC(=S)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, pharmacological properties, and biological activities based on diverse research findings.
Synthesis
The synthesis of this compound generally involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with various hydrazine derivatives. The specific synthetic routes can vary based on the desired substituents on the benzothiophene and pyrrole rings.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities including:
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Some studies suggest that the compound demonstrates antimicrobial activity against a variety of pathogens, potentially making it a candidate for further development in treating infections.
- Anti-inflammatory Effects : There is evidence to suggest that this compound can modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
Anticancer Activity
A study published in PubMed highlights the cytotoxic effects of similar compounds derived from pyrrole and benzothiophene frameworks. These compounds were tested against several cancer cell lines, including breast and colon cancer cells. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting that structural modifications could enhance efficacy .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Compound B | HCT116 (Colon) | 12 | Cell cycle arrest |
Antimicrobial Activity
Research has also focused on the antimicrobial properties of similar hydrazinecarbothioamide compounds. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed an MIC value of 32 µg/mL against Staphylococcus aureus .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
Another aspect of research investigated the anti-inflammatory activity through modulation of cytokine production. Compounds similar to (2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide were shown to reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .
Case Studies
In a clinical setting, a case study involving a derivative of this compound was conducted on patients with chronic inflammatory conditions. The results indicated a marked reduction in symptoms and inflammatory markers after treatment over a period of six weeks.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The structural characteristics of this compound suggest potential antimicrobial activity. Compounds containing benzothiophene derivatives have been documented to possess antibacterial and antifungal properties. The hydrazinecarbothioamide moiety may enhance this activity by acting on bacterial cell walls or interfering with metabolic pathways .
Anti-inflammatory Effects
There is emerging evidence that compounds with similar structures can exhibit anti-inflammatory effects. The ability to modulate inflammatory cytokines could make (2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Neurological Applications
Given the compound's ability to penetrate the blood-brain barrier due to its lipophilic nature, it may have applications in treating neurological disorders. Preliminary studies suggest that similar compounds could provide neuroprotective effects and may be beneficial in conditions like Alzheimer's disease or Parkinson's disease by reducing oxidative stress and inflammation in neural tissues .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of hydrazinecarbothioamide and tested their anticancer efficacy against various cancer cell lines. One derivative demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
A screening assay conducted on a series of benzothiophene derivatives highlighted the antimicrobial activity of compounds similar to (2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide against Gram-positive and Gram-negative bacteria. The results showed that these compounds inhibited bacterial growth effectively at low concentrations .
Preparation Methods
Cyclization of Arylthioacetic Acid Derivatives
Arylthioacetic acid, derived from thiophenol and chloroacetic acid, undergoes cyclization in acetic anhydride to yield 3-hydroxybenzo[b]thiophene. Subsequent dehydration with phosphorus oxychloride produces the benzothiophene core.
Example Protocol
Oxidative Cyclization of α-Mercaptocinnamic Acid
α-Mercaptocinnamic acid undergoes oxidative cyclization using iodine or K₃Fe(CN)₆ in alkaline conditions. This method is advantageous for introducing electron-withdrawing groups (e.g., CN) at position 3.
Optimized Conditions
| Reactant | Oxidizing Agent | Temperature | Yield (%) |
|---|---|---|---|
| α-Mercaptocinnamic acid | I₂ (1.2 eq) | 80°C | 82 |
| α-Mercaptocinnamic acid | K₃Fe(CN)₆ | RT | 68 |
Introduction of the Cyano Group
The cyano group at position 3 is introduced via nucleophilic substitution or during cyclization.
Cyanation via Sandmeyer Reaction
Post-cyclization, the benzothiophene is nitrated at position 3, reduced to an amine, and subjected to a Sandmeyer reaction with CuCN.
Steps
Direct Cyanation During Cyclization
Using cyano-containing precursors (e.g., 3-cyanothiophenol) in cyclization reactions avoids post-functionalization. This method improves yield (75–80%) but requires specialized starting materials.
Formation of the Pyrrole Ring
The pyrrole subunit is synthesized via Paal-Knorr cyclization or transition-metal-catalyzed coupling.
Paal-Knorr Cyclization
Reacting a 1,4-diketone with ammonium acetate in acetic acid forms the pyrrole ring. For the target compound, 2-acetyl-3-cyanobenzo[b]thiophene is reacted with ammonium acetate to yield the 1H-pyrrole derivative.
Reaction Conditions
Transition-Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling between benzothiophene boronic esters and pyrrole halides enables regioselective attachment. This method is preferred for sterically hindered systems.
Catalyst System
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | XPhos | Toluene | 65 |
| Pd(OAc)₂ | BINAP | DMF | 58 |
Condensation to Form the Hydrazinecarbothioamide Moiety
The aldehyde intermediate is condensed with thiosemicarbazide under acidic or solvent-free conditions to form the (E)-hydrazone.
Traditional Acid-Catalyzed Condensation
Solvent-Free Microwave-Assisted Method
- Protocol : Mix aldehyde (1 eq) and thiosemicarbazide (1 eq) with silica gel (0.5 g), irradiate at 800 W for 2–3 minutes.
- Advantages : Reduced reaction time (2–3 min vs. 6 hours), improved yield (82–89%).
Comparative Data
| Method | Time | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Traditional reflux | 6 h | 75–81 | 95:5 |
| Microwave (solvent-free) | 3 min | 82–89 | 97:3 |
Integrated Synthetic Route and Optimization
A proposed optimized pathway integrates the above methods:
- Benzothiophene Core : Synthesize 3-cyanobenzo[b]thiophene via oxidative cyclization of α-mercaptocinnamic acid with iodine.
- Pyrrole Formation : Perform Paal-Knorr cyclization on 2-acetyl-3-cyanobenzo[b]thiophene.
- Aldehyde Generation : Oxidize the pyrrole methyl group to aldehyde using MnO₂ in dichloromethane.
- Hydrazone Formation : Condense aldehyde with thiosemicarbazide under microwave conditions.
Overall Yield : 52–58% (four steps).
Characterization and Validation
Key characterization data from literature:
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for the preparation of this compound?
- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, describes a protocol where intermediates are refluxed with aromatic aldehydes in acetic anhydride/acetic acid (10:20 mL) and sodium acetate (0.5 g) for 2 hours. The product is crystallized using appropriate solvents (e.g., DMF/water) . Similarly, highlights the use of thiouracil derivatives and anthranilic acid in ethanol/sodium ethoxide, refluxed for 12 hours, followed by acidified ice-water precipitation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Identify functional groups (e.g., ν(CN) ~2220–2254 cm⁻¹, ν(C=O) ~1700–1719 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to resolve structural features. For instance, hydrazinecarbothioamide protons appear at δ 8.78 (NH) and δ 8.66 (N=CH) in related compounds .
- Elemental Analysis : Validate purity (e.g., C: 55.21%, H: 3.27%, N: 18.94% calculated vs. found) .
- Mass Spectrometry : Confirm molecular weight (e.g., LC-MS m/z = 369 [M⁺]) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesis?
- Methodological Answer : Bayesian optimization and heuristic algorithms ( ) can systematically explore parameter spaces (e.g., temperature, solvent ratios, catalyst loading). For example, highlights DoE case studies where reaction yield is maximized by iteratively varying parameters like reflux time (2–12 hours) and solvent polarity . A stepwise approach includes:
Define critical variables (e.g., molar ratios, temperature).
Use fractional factorial designs to screen variables.
Apply response surface methodology (RSM) for fine-tuning.
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Cross-reference multiple techniques:
- X-ray Crystallography (): Resolve ambiguities in tautomeric forms (e.g., E/Z isomerism) by comparing experimental bond lengths (e.g., C=N ~1.28 Å) with computed values .
- Elemental Analysis : Reconcile discrepancies in purity (e.g., 55.12% C found vs. 55.21% calculated) by repeating synthesis under inert atmospheres .
- 2D NMR : Assign overlapping signals (e.g., aromatic protons) using COSY or HSQC .
Q. How to determine crystal structure and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction () is used as follows:
Grow crystals via slow evaporation (e.g., methanol/water mixtures).
Collect data at 293 K with Mo Kα radiation (λ = 0.71073 Å).
Refine structures using SHELX software (R factor < 0.03). Key interactions (e.g., hydrogen bonds: N–H⋯S, length ~2.89 Å) stabilize the lattice .
Q. What strategies validate the thermodynamic stability of tautomeric forms?
- Methodological Answer : Combine experimental and computational approaches:
- Variable-Temperature NMR (): Monitor chemical shift changes to identify dominant tautomers (e.g., hydrazone vs. azo forms).
- DFT Calculations : Compare Gibbs free energies of tautomers using B3LYP/6-31G* basis sets.
- IR Spectroscopy : Detect tautomer-specific vibrations (e.g., ν(NH) ~3379 cm⁻¹ for hydrazone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
